molecular formula C12H13ClN2O2 B8230070 ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1638772-22-1

ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B8230070
CAS No.: 1638772-22-1
M. Wt: 252.69 g/mol
InChI Key: QKXJAZUUWPDAJE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound with a pyridine and pyrrole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the ethyl ester and chloro substituents.

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the ethyl ester group.

    1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the chloro and ethyl ester groups.

Uniqueness

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the combination of its chloro, ethyl ester, and dimethyl substituents, which confer specific chemical properties and reactivity.

Biological Activity

Ethyl 4-chloro-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.69 g/mol
  • CAS Number : 55052-28-3
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a carboxylate ester and a chlorine substituent.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds within this class have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research indicates that similar pyrrolo compounds exhibit cytotoxic effects on cancer cell lines. For example, derivatives have been shown to induce apoptosis in HeLa cells (cervical cancer) and L929 cells (fibrosarcoma) through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Some studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Receptor Modulation : It may interact with specific receptors or proteins involved in cellular signaling pathways that regulate growth and survival in cancer cells.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been implicated in the compound's ability to induce cell death in malignant cells.

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of this compound:

StudyObjectiveFindings
Antitubercular activityDemonstrated efficacy against Mycobacterium tuberculosis with MIC values ranging from 16 to 64 µg/mL.
Antibacterial screeningShowed potent activity against Staphylococcus aureus with MIC values between 3.12 and 12.5 µg/mL compared to controls.
Cytotoxicity assaysInduced significant apoptosis in HeLa cells with IC50 values indicating strong cytotoxic effects.

Properties

IUPAC Name

ethyl 4-chloro-1,6-dimethylpyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-4-17-12(16)9-7(2)14-11-8(10(9)13)5-6-15(11)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXJAZUUWPDAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134473
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638772-22-1
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1,6-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638772-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1,6-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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